molecular formula C21H30N4O2 B286462 2-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

2-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

Cat. No. B286462
M. Wt: 370.5 g/mol
InChI Key: UAFQQJVDGPMBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a type of imidazopyridine derivative that has been found to have a wide range of pharmacological effects.

Mechanism of Action

The mechanism of action of 2-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. It may also modulate the activity of other neurotransmitters, including norepinephrine and acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione are complex and varied. It has been found to have anxiolytic and antidepressant effects, as well as antipsychotic effects. It may also improve cognitive function and memory. However, the exact mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione in lab experiments include its wide range of pharmacological effects and its potential use in the treatment of neurological disorders. However, its complex mechanism of action and potential side effects make it a challenging compound to work with. Additionally, its high cost and limited availability may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to explore its mechanism of action and the underlying biochemical and physiological effects. Additionally, studies could be conducted to optimize the synthesis method and improve the yield and purity of the compound. Finally, future studies could investigate the potential side effects of the compound and develop strategies to mitigate them.

Synthesis Methods

The synthesis of 2-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves the reaction of 2,3-dihydroimidazo[1,5-a]pyridine-1,3-dione with 1-(2-methylphenyl)piperazine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and oxidation, to yield the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

2-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of pharmacological effects, including antipsychotic, anxiolytic, and antidepressant effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C21H30N4O2

Molecular Weight

370.5 g/mol

IUPAC Name

2-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C21H30N4O2/c1-17-7-2-3-8-18(17)23-15-13-22(14-16-23)10-6-12-25-20(26)19-9-4-5-11-24(19)21(25)27/h2-3,7-8,19H,4-6,9-16H2,1H3

InChI Key

UAFQQJVDGPMBPO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCN(CC2)CCCN3C(=O)C4CCCCN4C3=O

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCCN3C(=O)C4CCCCN4C3=O

solubility

40.7 [ug/mL]

Origin of Product

United States

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